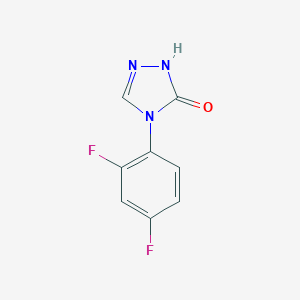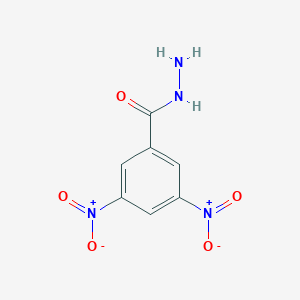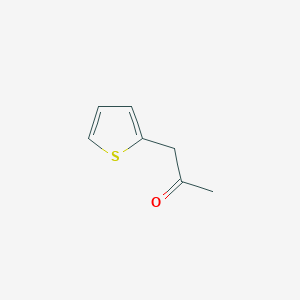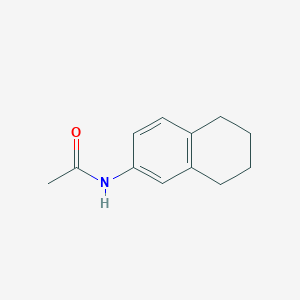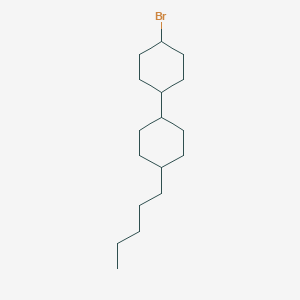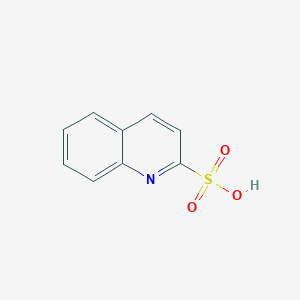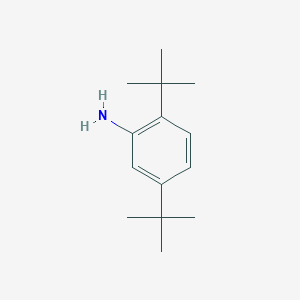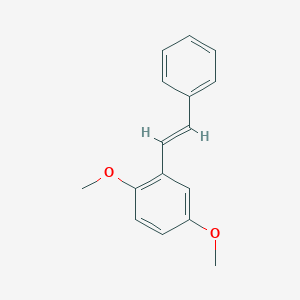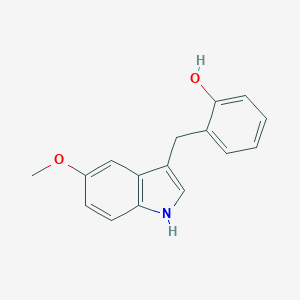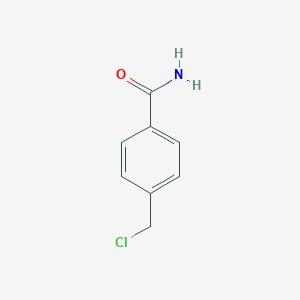
4-(氯甲基)苯甲酰胺
描述
4-(Chloromethyl)benzamide is a chemical compound used in scientific research . It is often used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)benzamide can be achieved through various methods. One such method involves the reaction of 4-(Chloromethyl)benzoic acid with SO2Cl2 under reflux conditions . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)benzamide can be obtained from various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
4-(Chloromethyl)benzamide can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, especially when electron-withdrawing groups are present ortho and para to the chlorine .科学研究应用
抗肿瘤药物:4-(氯甲基)-3-硝基-N-(2-羟乙基)苯甲酰胺已被研究作为一种潜在的抗肿瘤药物。对该化合物的降解研究对于了解其稳定性和作为药物候选物的行为是重要的(Santos et al., 2013)。
衍生物的合成:4-(氯甲基)苯甲酰胺被用作合成各种化学衍生物的前体。例如,N,N'-1,2-苯基双(4-(氯甲基)苯甲酰胺)被合成并表征,展示了4-(氯甲基)苯甲酰胺在化学合成中的多功能性(Bachl & Díaz, 2010)。
抗结核活性:4-(氯甲基)苯甲酰胺的新颖衍生物被合成并发现在体外对结核分枝杆菌表现出有希望的抗结核活性。这些衍生物还表现出非细胞毒性和有利的ADMET性质(Nimbalkar et al., 2018)。
碱性磷酸酶抑制剂:从4-(氯甲基)苯甲酰胺合成的双杂环苯甲酰胺显示出潜力作为碱性磷酸酶抑制剂。这些化合物被评估其抑制效果,并发现相对于标准抑制剂是有效的(Abbasi等,2019)。
纳米乳剂用于抗肿瘤递送:开发了一种纳米乳剂系统,用于静脉给药4-(氯甲基)-3-硝基-N-(2-羟乙基)苯甲酰胺,一种具有潜在抗肿瘤活性的化合物。该配方显示出减少的遗传毒性和在实验模型中增加的肿瘤摄取(Duarte et al., 2019)。
抗惊厥活性:一些对位取代-N-(2,6-二异丙基苯基)苯甲酰胺,4-(氯甲基)苯甲酰胺的衍生物被合成并筛选其抗惊厥活性。特别是一种化合物在溴虾致死性试验中显示出作为抗惊厥药物的潜力(Afolabi et al., 2012)。
亲电性质:研究了4-(氯甲基)苯甲酰胺的衍生物的亲电性质。例如,一个相关化合物N-(乙酰氧甲基)-4-氯苯甲酰胺显示出亲电特性但在细菌试验中不具有诱变性(Overton et al., 1986)。
安全和危害
作用机制
Target of Action
4-(Chloromethyl)benzamide is a potent inhibitor of cyclohexane ring formation in proteins . It targets the active site of piperazine synthase, an enzyme involved in the production of piperazine . This enzyme plays a crucial role in various biological processes, including the synthesis of proteins.
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of proteins. It does this by binding to the active site of piperazine synthase, thereby preventing the enzyme from catalyzing the formation of cyclohexane rings in proteins . This interaction results in the disruption of protein synthesis, which can have significant effects on the organism.
Biochemical Pathways
The primary biochemical pathway affected by 4-(Chloromethyl)benzamide is the protein synthesis pathway. By inhibiting the action of piperazine synthase, the compound disrupts the formation of cyclohexane rings, a crucial step in the synthesis of certain proteins . The downstream effects of this disruption can vary, but they often include the inhibition of growth and reproduction in bacteria, fungi, and parasites .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-(Chloromethyl)benzamide are not available, it has been shown to have an effective dose at 0.1 μM and a half-life time of 2 hours in rats . These properties suggest that the compound has a relatively high bioavailability and is rapidly metabolized and excreted.
Result of Action
The molecular and cellular effects of 4-(Chloromethyl)benzamide’s action primarily involve the disruption of protein synthesis. By inhibiting the formation of cyclohexane rings in proteins, the compound can effectively halt the growth and reproduction of bacteria, fungi, and parasites . This makes it a potentially powerful tool in the treatment of infections caused by these organisms.
属性
IUPAC Name |
4-(chloromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILZFVTUVWJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332508 | |
| Record name | 4-(Chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84545-14-2 | |
| Record name | 4-(Chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(Chloromethyl)benzamide in the context of these research papers?
A1: 4-(Chloromethyl)benzamide serves as a key building block for synthesizing various compounds, particularly ionic organic compounds with potential applications as gelators and dispersants. For instance, it reacts with 1,2-phenylenediamine to produce N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide). [] Further reactions with N,N,N',N'-tetramethylalkylenediamines can lead to the formation of ionic organic compounds capable of gelling neutral aqueous solutions or alcohols. [, ]
Q2: How is 4-(Chloromethyl)benzamide characterized?
A2: Researchers have employed various techniques to characterize 4-(Chloromethyl)benzamide and its derivatives. These include:
- Spectroscopic Methods: FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry (low- and high-resolution EI-MS) have been used to confirm the structure and purity of the compound. []
- Melting Point Determination: The melting point of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), a derivative, has been determined. []
Q3: What are the potential applications of polymers synthesized using 4-(Chloromethyl)benzamide?
A3: 4-(Chloromethyl)benzamide plays a crucial role in synthesizing ionene polymers with N,N'-(p-phenylene)dibenzamide linkages. These polymers exhibit remarkable properties, including:
- Hydrogel Formation: They can form physical hydrogels in water at low concentrations (1-5 wt%) without requiring additional additives. [, ]
- Self-Healing Properties: These hydrogels display thixotropic behavior, rapidly recovering their structure after mechanical disruption. []
- Dispersant for Carbon Nanotubes: The cationic nature of these polymers enables them to effectively disperse single-walled carbon nanotubes (SWNTs) in water. [, ]
Q4: How does the structure of the diamine spacer in ionene polymers affect their gelation ability?
A4: Research suggests that the length of the diamine spacer significantly influences the gelation ability of ionene polymers synthesized from 4-(Chloromethyl)benzamide. Longer spacers, such as hexylene linkers, tend to promote gelation more effectively compared to shorter ones. []
Q5: Are there any known impurities associated with Imatinib Mesylate synthesis that involve 4-(Chloromethyl)benzamide?
A5: Yes, N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4- chloromethyl benzamide (Imp. 2) is a genotoxic impurity identified during Imatinib Mesylate synthesis. Analytical methods, including UHPLC-MS/MS, have been developed to quantify its presence in drug formulations. [] This highlights the importance of impurity profiling and control during drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

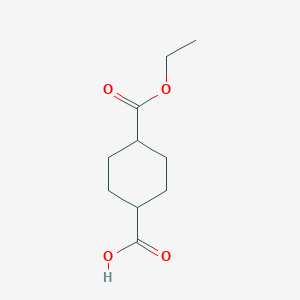

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
